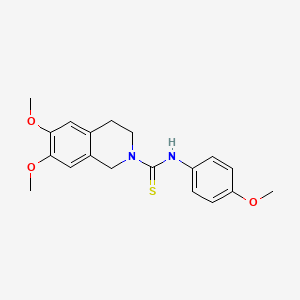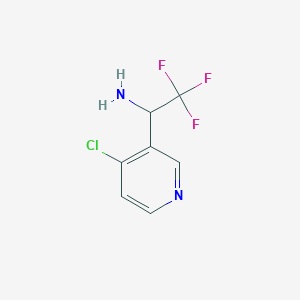
1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethanamine is a chemical compound that features a pyridine ring substituted with a chlorine atom at the 4-position and a trifluoroethanamine group at the 2-position
Preparation Methods
The synthesis of 1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethanamine can be achieved through several synthetic routes. One common method involves the reaction of 4-chloropyridine with 2,2,2-trifluoroethylamine under specific conditions. The reaction typically requires a catalyst and may be carried out in the presence of a base to facilitate the nucleophilic substitution reaction. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and reaction time .
Chemical Reactions Analysis
1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition: The trifluoroethanamine group can participate in addition reactions with electrophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethanamine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethanamine can be compared with other similar compounds, such as:
3-(4-Chloropyridin-3-yl)prop-2-yn-1-ol: This compound features a similar pyridine ring but with different substituents, leading to distinct chemical and biological properties.
3-(4-Chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one: Another related compound with a different substitution pattern, used in nonlinear optics and other applications.
Properties
CAS No. |
1060809-06-4 |
|---|---|
Molecular Formula |
C7H6ClF3N2 |
Molecular Weight |
210.58 g/mol |
IUPAC Name |
1-(4-chloropyridin-3-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H6ClF3N2/c8-5-1-2-13-3-4(5)6(12)7(9,10)11/h1-3,6H,12H2 |
InChI Key |
PGGYGKSJEXQAQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1Cl)C(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


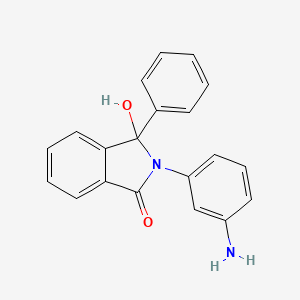

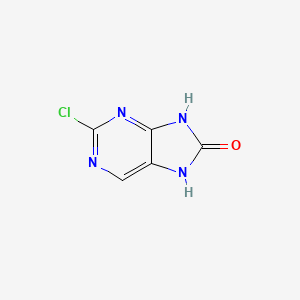
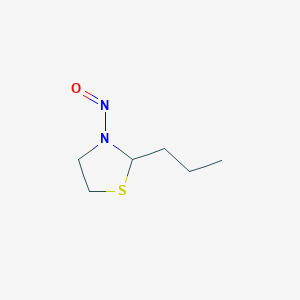

![(2S)-3-phenyl-2-[(4-phenylpiperazine-1-carbonyl)amino]propanoic acid](/img/structure/B14164858.png)
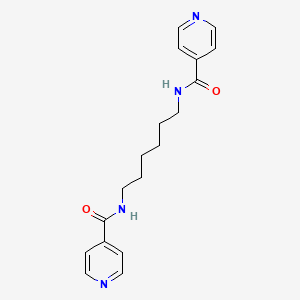
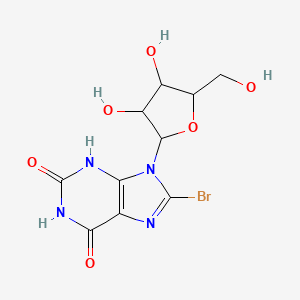
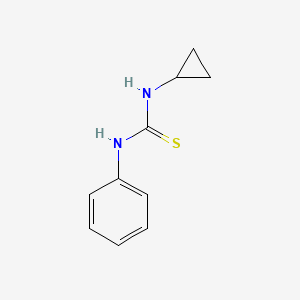
![Benzenamine, 4-methoxy-N-[(2-nitrophenyl)methylene]-](/img/structure/B14164878.png)
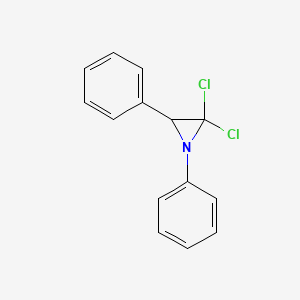
![3,5-dichloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline](/img/structure/B14164899.png)
![3-(Trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B14164908.png)
